4-Phenyl-2-(tribromomethyl)pyrimidine
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Overview
Description
4-Phenyl-2-(tribromomethyl)pyrimidine is an organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities. The compound this compound is characterized by a phenyl group attached to the fourth position and a tribromomethyl group attached to the second position of the pyrimidine ring.
Preparation Methods
The synthesis of 4-Phenyl-2-(tribromomethyl)pyrimidine typically involves the bromination of 4-phenyl-2-methylpyrimidine. The reaction is carried out using bromine or a bromine source in the presence of a catalyst or under specific conditions to ensure the selective tribromination of the methyl group. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial production methods may involve continuous flow processes or batch reactors, where the reaction parameters are carefully controlled to ensure consistent quality and scalability.
Chemical Reactions Analysis
4-Phenyl-2-(tribromomethyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The tribromomethyl group can be substituted with other nucleophiles, such as amines or thiols, leading to the formation of new derivatives.
Reduction Reactions: The tribromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The phenyl group can undergo oxidation to form phenolic derivatives under specific conditions.
Common reagents used in these reactions include nucleophiles like amines, thiols, reducing agents like lithium aluminum hydride, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction and conditions used.
Scientific Research Applications
4-Phenyl-2-(tribromomethyl)pyrimidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 4-Phenyl-2-(tribromomethyl)pyrimidine involves its interaction with specific molecular targets and pathways. The tribromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of specific enzymes or the disruption of cellular processes, contributing to its biological activities.
Comparison with Similar Compounds
4-Phenyl-2-(tribromomethyl)pyrimidine can be compared with other similar compounds, such as:
4-Phenyl-2-methylpyrimidine: Lacks the tribromomethyl group, resulting in different reactivity and biological activities.
2-(Tribromomethyl)pyrimidine:
4-Phenylpyrimidine: Lacks both the tribromomethyl and methyl groups, leading to different chemical behavior and uses.
The uniqueness of this compound lies in the presence of both the phenyl and tribromomethyl groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
399023-85-9 |
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Molecular Formula |
C11H7Br3N2 |
Molecular Weight |
406.90 g/mol |
IUPAC Name |
4-phenyl-2-(tribromomethyl)pyrimidine |
InChI |
InChI=1S/C11H7Br3N2/c12-11(13,14)10-15-7-6-9(16-10)8-4-2-1-3-5-8/h1-7H |
InChI Key |
WUHVMCKEOOOMHY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC=C2)C(Br)(Br)Br |
Origin of Product |
United States |
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